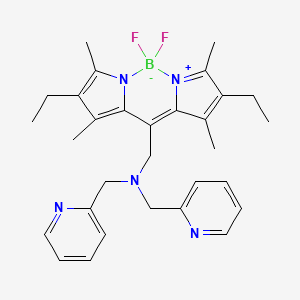

Di-(2-picolyl)aminomethyl BODIPY

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-(2-picolyl)aminomethyl BODIPY is a fluorescent dye belonging to the BODIPY family, known for its exceptional photophysical properties. This compound is widely used in various scientific research fields due to its high fluorescence quantum yield, photostability, and ability to be easily modified for specific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Di-(2-picolyl)aminomethyl BODIPY typically involves the condensation of a boron-dipyrromethene (BODIPY) core with di-(2-picolyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistency and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

Di-(2-picolyl)aminomethyl BODIPY undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.

Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the BODIPY core, while substitution reactions can produce a wide range of functionalized BODIPY derivatives .

Applications De Recherche Scientifique

Fluorescent Probes in Biological Systems

Detection of Amyloid Aggregates

One of the prominent applications of BODIPY derivatives, including Di-(2-picolyl)aminomethyl BODIPY, is in the detection of amyloid-beta (Aβ) aggregates associated with neurodegenerative diseases like Alzheimer's. BODIPY dyes have been utilized as molecular probes to monitor the conformational changes and aggregation states of Aβ peptides. For instance, specific BODIPY compounds have shown binding affinities in the nanomolar range towards Aβ aggregates, facilitating the visualization of these structures in vitro and potentially in vivo . The ability to modify BODIPY structures allows for enhanced specificity and sensitivity in detecting early-stage aggregates, which is crucial for understanding disease mechanisms and developing therapeutic strategies.

Zn(II) Ion Sensing

this compound has also been employed as a fluorescent probe for detecting zinc ions (Zn(II)) in live cells. The compound exhibits a significant increase in fluorescence upon binding to Zn(II), enabling real-time monitoring of zinc levels within biological systems. This application is particularly relevant as zinc plays vital roles in numerous biological processes, including enzyme function and cellular signaling .

Chemical Sensing Applications

Detection of Nitroaromatic Compounds

The aza-BODIPY derivatives have been explored as chemosensors for nitroaromatic compounds, which are important targets for environmental monitoring and safety due to their use in explosives. These sensors exhibit high sensitivity and selectivity towards compounds like 2,4,6-trinitrophenol (picric acid) and 2,4,6-trinitrotoluene (TNT). The sharp fluorescence response observed with these compounds indicates that BODIPY-based sensors could be effectively used in security applications for detecting explosive residues .

Optical Limiting Applications

BODIPY dyes are being investigated for their optical limiting properties under high-intensity laser pulses. This application is particularly relevant for protecting sensitive optical devices from damage caused by intense light sources. By tuning the structural features of BODIPY compounds, researchers can achieve a red shift in their absorption spectra, making them suitable for applications that require attenuation of specific wavelengths while allowing safe transmission of ambient light .

Material Science Applications

Nanotechnology and Photonic Devices

The versatility of this compound extends into material science where it can be incorporated into nanostructured materials for photonic applications. The strong fluorescence and stability of these dyes make them ideal candidates for use in light-emitting devices, sensors, and other optoelectronic applications.

Summary Table of Applications

| Application Area | Specific Use Case | Key Features |

|---|---|---|

| Biological Probes | Detection of Aβ aggregates | High binding affinity; fluorescence |

| Chemical Sensing | Nitroaromatic compound detection | High sensitivity; sharp fluorescence |

| Optical Limiting | Protection against high-intensity laser pulses | Tunable absorption; red shift capability |

| Material Science | Integration into nanostructured materials | Strong fluorescence; stability |

Mécanisme D'action

The mechanism of action of Di-(2-picolyl)aminomethyl BODIPY involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are attributed to the BODIPY core, which undergoes electronic transitions upon light absorption. The di-(2-picolyl)aminomethyl group enhances the compound’s ability to interact with specific molecular targets, such as metal ions or biological macromolecules, through coordination or binding interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Di-(2-picolyl)amine BODIPY

- Di-(2-picolyl)aminomethyl fluorescein

- Di-(2-picolyl)aminomethyl rhodamine

Uniqueness

Di-(2-picolyl)aminomethyl BODIPY stands out due to its high fluorescence quantum yield, photostability, and versatility in various applications. Compared to other similar compounds, it offers better performance in terms of brightness and stability, making it a preferred choice for many scientific research applications .

Activité Biologique

Di-(2-picolyl)aminomethyl BODIPY is a compound that has garnered attention in the field of biochemistry and molecular imaging due to its unique photophysical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, fluorescence characteristics, cellular interactions, and applications in biomedical research.

BODIPY (Boron-dipyrromethene) derivatives are known for their bright fluorescence, high stability, and ease of functionalization. They have been widely utilized in biological imaging, sensing, and therapeutic applications. The specific compound this compound incorporates dipicolylamine moieties that enhance its binding capabilities with metal ions and biological targets.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-picolylamine with a suitable boron precursor. The general synthetic route can be summarized as follows:

- Reagents : 2-Picolylamine, boron precursor (e.g., boron trifluoride diethyl etherate).

- Solvent : Commonly used solvents include dichloromethane or acetonitrile.

- Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the BODIPY core.

3. Photophysical Properties

This compound exhibits significant photophysical properties that make it suitable for various applications:

- Absorption and Emission : The compound typically shows strong absorption in the visible region (around 500-600 nm) and emits fluorescence in the green to near-infrared range (around 650-700 nm), which is advantageous for deep tissue imaging.

- Stokes Shift : A large Stokes shift (the difference between absorption and emission wavelengths) enhances its utility in biological applications by minimizing reabsorption losses.

4.1 Cellular Uptake and Localization

Research indicates that this compound displays efficient cellular uptake, primarily localized within mitochondria and lysosomes. This localization is critical for applications in mitochondrial imaging and targeting cellular organelles involved in metabolic processes.

4.2 Metal Ion Sensing

The dipicolylamine groups confer the ability to selectively bind metal ions such as Zn(II). Studies have demonstrated that this compound can act as a fluorescent probe for detecting intracellular Zn(II) levels, which are crucial for various physiological processes.

- Detection Limit : The detection limit for Zn(II) ions using this probe is reported to be as low as 0.19 μM, making it highly sensitive for biological applications .

4.3 Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound exhibits low toxicity profiles in various cell lines, including HeLa cells. This characteristic is essential for its application in live-cell imaging and potential therapeutic uses.

5. Case Studies

Several studies have highlighted the practical applications of this compound:

- Cancer Imaging : In vivo studies using animal models have shown that this compound can effectively visualize tumor cells due to its selective accumulation in cancerous tissues.

- Therapeutic Applications : The introduction of functional groups has been explored to enhance the anticancer properties of BODIPY derivatives, combining imaging with therapeutic effects .

6. Comparative Analysis with Other Probes

| Property | This compound | Other BODIPY Probes |

|---|---|---|

| Fluorescence Emission | 650-700 nm | Varies (500-800 nm) |

| Metal Ion Binding | Yes (Zn(II)) | Varies |

| Cellular Uptake | High | Moderate to High |

| Cytotoxicity | Low | Varies |

7. Conclusion

This compound represents a promising tool in bioimaging and therapeutic contexts due to its favorable photophysical properties, low cytotoxicity, and ability to selectively bind metal ions. Ongoing research aims to further elucidate its mechanisms of action and expand its applications in biomedical sciences.

This compound exemplifies the potential of BODIPY derivatives in advancing our understanding of cellular processes and developing innovative diagnostic tools.

Propriétés

IUPAC Name |

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36BF2N5/c1-7-26-20(3)29-28(19-36(17-24-13-9-11-15-34-24)18-25-14-10-12-16-35-25)30-21(4)27(8-2)23(6)38(30)31(32,33)37(29)22(26)5/h9-16H,7-8,17-19H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIHYFVFBBYNFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CC4=CC=CC=N4)CC5=CC=CC=N5)C)CC)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36BF2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.